

Chemical structure of 6-Chloro Acyclovir Acetate

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Compound of Interest

Compound Name: 6-Chloro Acyclovir Acetate

CAS No.: 81777-48-2

Cat. No.: B120364

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An In-Depth Technical Guide to the Chemical Structure of 6-Chloro Acyclovir Acetate

This guide provides a comprehensive technical overview of **6-Chloro Acyclovir Acetate**, a key intermediate and derivative of the antiviral agent Acyclovir. Designed for researchers, medicinal chemists, and drug development professionals, this document details the molecule's structural elucidation, synthesis, and analytical characterization, grounding all claims in established scientific principles and methodologies.

Introduction: Context and Significance

Acyclovir, a guanosine analog, is a cornerstone of antiviral therapy, particularly against the Herpes simplex virus (HSV).[1] Its efficacy, however, is hampered by low oral bioavailability. This has driven extensive research into prodrugs and analogs to enhance its pharmacokinetic profile.[2][3][4] **6-Chloro Acyclovir Acetate** (CAS 81777-48-2) serves as a crucial synthetic intermediate in the creation of more complex Acyclovir derivatives.[5][6][7][8] The introduction of a chloro group at the 6-position of the purine ring offers a reactive site for further functionalization, while the acetate group protects the hydroxyl moiety of the acyclic side chain. Understanding its precise chemical structure is paramount for its effective use in medicinal chemistry and drug discovery pipelines.

Molecular Structure and Properties

6-Chloro Acyclovir Acetate is systematically named 2-[(2-Amino-6-chloro-9H-purin-9-yl)methoxy]ethanol 1-Acetate.[8] Its structure combines the 2-amino-6-chloropurine core with an acetylated ethoxymethyl side chain at the N9 position.

Property	Value	Source
CAS Number	81777-48-2	[5][6][7][8]
Molecular Formula	C ₁₀ H ₁₂ ClN ₅ O ₃	[5][6][7]
Molecular Weight	285.69 g/mol	[5][6][7]
Appearance	White to light yellow crystalline powder	[9]

The presence of the chlorine atom significantly alters the electronic properties of the purine ring compared to guanine, making the C6 position susceptible to nucleophilic substitution. This feature is the primary reason for its utility as a synthetic intermediate.

Caption: Chemical Structure of **6-Chloro Acyclovir Acetate**.

Synthesis Pathway

The synthesis of **6-Chloro Acyclovir Acetate** is a multi-step process that logically begins with the preparation of the core heterocyclic component, 2-amino-6-chloropurine, followed by the attachment of the acyclic side chain.

Workflow: Synthesis Overview

Caption: Synthetic workflow for **6-Chloro Acyclovir Acetate**.

Protocol 1: Synthesis of 2-Amino-6-chloropurine (6-Chloroguanine)

The conversion of guanine to 2-amino-6-chloropurine is a well-established procedure. The primary challenge is the poor solubility of guanine and the need to replace the hydroxyl group at C6 with a chlorine atom, which requires activation.

- Rationale: Direct chlorination of guanine is ineffective. Therefore, the amino group is first protected via acetylation. This increases solubility in organic solvents and modulates the reactivity of the purine ring system. The acetylated intermediate is then chlorinated, typically using phosphorus oxychloride (POCl_3), a standard reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. Finally, the acetyl protecting group is removed via hydrolysis to yield the target precursor.[9][10]
- Step-by-Step Methodology:
 - Acetylation: Suspend guanine in acetic anhydride. Heat the mixture to reflux for several hours. The guanine will slowly dissolve as it is converted to diacetyl guanine. Cool the reaction mixture and collect the product by filtration.
 - Chlorination: To a stirred solution of diacetyl guanine in a suitable solvent like acetonitrile, add phosphorus oxychloride (POCl_3) and a tertiary amine base (e.g., triethylamine).[9] Heat the mixture, typically around 50-80°C, for 4-6 hours.
 - Hydrolysis (De-protection): Carefully quench the reaction mixture by slowly adding it to a cold aqueous solution of sodium hydroxide. Heat the resulting mixture to hydrolyze the acetyl group.[9]
 - Purification: Neutralize the solution with an acid (e.g., acetic acid) to precipitate the 2-amino-6-chloropurine. Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol 2: Alkylation and Formation of 6-Chloro Acyclovir Acetate

The final step involves attaching the acetylated acyclic side chain to the N9 position of the 2-amino-6-chloropurine base.

- Rationale: The side chain is typically introduced using a pre-functionalized synthon, such as an acetylated derivative of 2-(hydroxymethyl)-1,3-dioxolane.[11][12] The alkylation of the purine nitrogen is the key step. While purines have multiple nitrogen atoms (N1, N3, N7, N9), alkylation often favors the N9 position for thermodynamic and steric reasons, a principle well-established in nucleoside chemistry.

- Step-by-Step Methodology:
 - Preparation of Side Chain: React 2-(hydroxymethyl)-1,3-dioxolane with acetic anhydride in the presence of a catalyst like pyridine to form 2-(acetoxymethyl)-1,3-dioxolane.
 - Coupling Reaction: Dissolve 2-amino-6-chloropurine in a polar aprotic solvent such as dimethylformamide (DMF). Add a base (e.g., potassium carbonate) to deprotonate the purine ring.
 - Add the 2-(acetoxymethyl)-1,3-dioxolane synthon to the mixture. Heat the reaction to drive the alkylation.
 - Workup and Purification: After the reaction is complete, filter off the inorganic salts. Remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the desired N9-alkylated product, **6-Chloro Acyclovir Acetate**.

Structural Characterization and Analytical Control

Confirming the identity and purity of **6-Chloro Acyclovir Acetate** requires a suite of analytical techniques. Each method provides orthogonal data to build a complete structural picture.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound and monitoring the progress of the synthesis. A reversed-phase method is typically employed.

- Rationale: The compound has moderate polarity, making it well-suited for separation on a C8 or C18 stationary phase. The purine ring provides a strong chromophore for UV detection. [\[13\]](#) An isocratic method using a buffered mobile phase provides robust and reproducible results for quality control.[\[1\]](#)
- Protocol 3: Purity Assessment by RP-HPLC:
 - System: Waters HPLC system with a PDA detector or equivalent.[\[1\]](#)
 - Column: Poroshell 120 SB-C8 (2.1 x 150 mm, 2.7 μm) or equivalent.[\[13\]](#)

- Mobile Phase: Isocratic elution with 95:5 (v/v) 10 mM Ammonium Acetate buffer (pH 5.0) and Acetonitrile.[1][14]
- Flow Rate: 0.5 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.[1]
- Sample Preparation: Dissolve 1 mg of the compound in 10 mL of mobile phase.
- Expected Outcome: A single major peak corresponding to **6-Chloro Acyclovir Acetate**. The retention time will be longer than that of Acyclovir due to the increased lipophilicity from the chloro and acetate groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation, providing detailed information about the proton and carbon framework of the molecule.

- Rationale: ^1H NMR confirms the presence and connectivity of all hydrogen atoms, including the characteristic signals for the purine H-8 proton, the exocyclic amino group, and the protons of the acyclic side chain. ^{13}C NMR confirms the carbon skeleton. Spectra are typically recorded in a deuterated solvent like DMSO- d_6 .
- Expected ^1H NMR Spectral Data (400 MHz, DMSO- d_6):
 - δ ~8.1 ppm (s, 1H): H-8 proton of the purine ring. This singlet is a hallmark of N9-substituted purines.
 - δ ~6.9 ppm (s, 2H): NH_2 protons at the C2 position. This signal is broad and exchangeable with D_2O . [15]
 - δ ~5.4 ppm (s, 2H): N9- CH_2 -O protons. The chemical shift is downfield due to attachment to both a nitrogen atom and an oxygen atom.
 - δ ~4.1 ppm (t, 2H): -O- CH_2 - CH_2 -OAc protons.

- δ ~3.6 ppm (t, 2H): -O-CH₂-CH₂-OAc protons.
- δ ~2.0 ppm (s, 3H): Acetate methyl (CH₃) protons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Electrospray ionization (ESI) in positive mode is typically used.

- Rationale: ESI is a soft ionization technique that allows for the detection of the protonated molecular ion [M+H]⁺, directly confirming the molecular weight. Tandem MS (MS/MS) experiments can be performed to fragment this ion, providing evidence for the connectivity of the purine base and the side chain.
- Expected Mass Spectral Data (ESI⁺):
 - Parent Ion [M+H]⁺: m/z 286.07 (Calculated for C₁₀H₁₃ClN₅O₃⁺). The presence of chlorine will be indicated by a characteristic isotopic pattern, with a second peak at m/z 288.07 ([M+2+H]⁺) with approximately one-third the intensity of the main peak.
 - Major Fragment Ion: A prominent fragment at m/z 170.03 would be expected, corresponding to the protonated 2-amino-6-chloropurine base resulting from the cleavage of the glycosidic-like bond.^{[16][17]} This is a characteristic fragmentation pathway for nucleoside analogs.^{[16][18]}

Conclusion and Future Directions

6-Chloro Acyclovir Acetate is a synthetically valuable molecule whose chemical identity is confirmed through a combination of chromatographic and spectroscopic techniques. The protocols and expected data outlined in this guide provide a robust framework for its synthesis, purification, and characterization. The reactive nature of the C6-Cl bond makes this compound an ideal starting point for the development of novel Acyclovir derivatives, such as those with modified purine rings aimed at overcoming drug resistance or altering the biological target profile. Future work will likely focus on leveraging this intermediate to create next-generation antiviral agents with improved efficacy and broader spectrums of activity.

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